molecular formula C11H8ClNO4S2 B2889943 3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 254878-28-9

3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid

Cat. No.: B2889943
CAS No.: 254878-28-9
M. Wt: 317.76
InChI Key: KFSMKLIYYYGIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid” is a compound that contains a thiophene ring, which is a five-membered ring made up of one sulfur atom and four carbon atoms . This compound also includes a 4-chlorophenylsulfonyl group and an amino group attached to the thiophene ring . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, a sulfonyl group attached to a 4-chlorophenyl group, and an amino group . The exact molecular structure analysis would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the available literature, thiophene derivatives are known to participate in various chemical reactions . For instance, they can undergo condensation reactions to form aminothiophene derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of 2-Aminothiophenes
2-Aminothiophenes are formed through various cyclization reactions, highlighting a simple method for preparing derivatives of 2-aminothiophene-3-carboxylic acids from carbonyl compounds, nitriles with an active methylene group, and sulfur. These aminothiophenes can be converted into other thiophene derivatives, serving as precursors for the synthesis of condensed thiophenes such as thionaphthenes, thienopyrroles, thienothiazoles, and more (Gewald, 1976).

Reactions with Electron Poor Olefins
The study by Fondjo and Döpp (2006) discusses reactions of 2-aminothiophenes with electron-poor olefins, indicating how these reactions can lead to the synthesis of new compounds by cycloaddition and subsequent release of hydrogen sulfide. This process facilitates the replacement of the fused thiophene ring with a benzene ring, introducing new substituents and potentially useful chemical structures for further applications (Fondjo & Döpp, 2006).

Biological Activities and Applications

Antimicrobial Activity
The synthesis of novel 2-aminothiophene derivatives has been explored for their significant biological properties, including antimicrobial, antifungal, and anti-inflammatory activities. Such studies highlight the potential of these compounds in pharmaceutical applications and as a class of drugs with diverse therapeutic effects (Prasad et al., 2017).

Sulfonamide Derivatives
Research has also focused on the synthesis of thiophene sulfonamide derivatives, showcasing their utility in urease inhibition and as antibacterial agents. This indicates the broad spectrum of activity these compounds possess and their potential in developing new treatments for various diseases (Noreen et al., 2017).

Future Directions

The future directions for “3-{[(4-Chlorophenyl)sulfonyl]amino}thiophene-2-carboxylic acid” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . For instance, new sulfonamide-based indole derivatives have been synthesized and screened for anti-microbial activity , suggesting potential future directions for similar compounds.

Properties

IUPAC Name

3-[(4-chlorophenyl)sulfonylamino]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO4S2/c12-7-1-3-8(4-2-7)19(16,17)13-9-5-6-18-10(9)11(14)15/h1-6,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSMKLIYYYGIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(SC=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.